molecular formula C13H16N2O2 B11925524 N-Boc-3-(2-pyridyl)-2-propyn-1-amine

N-Boc-3-(2-pyridyl)-2-propyn-1-amine

Cat. No.: B11925524
M. Wt: 232.28 g/mol
InChI Key: GLTPIAZMDCUDHC-UHFFFAOYSA-N
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Description

Significance of Propargylamines in Contemporary Organic Chemistry

Propargylamines are a class of organic compounds characterized by an amino group positioned beta to a carbon-carbon triple bond. acs.org This unique structural arrangement makes them highly versatile and valuable building blocks in organic synthesis. acs.org Their utility stems from the reactivity of both the alkyne and the amine functionalities, which can participate in a wide array of chemical transformations. acs.org

Historically, the use of propargylamines dates back to the mid-20th century, and since then, they have become indispensable precursors for the synthesis of a diverse range of molecules. acs.org They are particularly important in the construction of heterocyclic compounds such as pyrroles, oxazoles, imidazoles, and quinolines. acs.orgresearchgate.net The synthesis of these heterocycles often involves metal-catalyzed reactions and cycloaddition processes where the propargylamine (B41283) serves as a key intermediate. acs.org

Furthermore, the propargylamine scaffold is a prominent feature in numerous biologically active compounds and natural products. researchgate.net Several well-known pharmaceutical drugs, including the neuroprotective agents Pargyline, Rasagiline, and Selegiline, which are used in the management of neurodegenerative disorders like Parkinson's disease, contain a propargylamine core. researchgate.net The development of efficient synthetic routes to propargylamines, such as the widely utilized A³ (aldehyde-alkyne-amine) and KA² (ketone-alkyne-amine) coupling reactions, has further expanded their accessibility and application in drug discovery and development. researchgate.netrsc.org

Strategic Importance of Pyridyl-Containing Scaffolds in Molecular Design

The pyridine (B92270) ring, a nitrogen-containing heterocycle, is one of the most ubiquitous structural motifs in medicinal chemistry. nih.govrsc.org As an isostere of benzene, it is frequently incorporated into molecular designs to modulate physicochemical properties and biological activity. nih.gov The presence of the nitrogen atom in the pyridine ring imparts unique characteristics, including altered electronic distribution, the ability to act as a hydrogen bond acceptor, and the capacity to coordinate with metal ions. mdpi.com

The inclusion of a pyridine scaffold in a drug molecule can significantly influence its pharmacokinetic and pharmacodynamic profiles. nih.gov It can enhance biochemical potency, improve metabolic stability, increase cellular permeability, and optimize protein-binding interactions. nih.gov Consequently, pyridine and its derivatives are found in a vast number of approved pharmaceutical agents, with estimates suggesting their presence in over 7,000 existing drug molecules. nih.gov According to the U.S. Food and Drug Administration (FDA), 95 approved drugs are derived from pyridine scaffolds. nih.gov

The therapeutic applications of pyridine-containing compounds are remarkably diverse, spanning treatments for a wide range of diseases. nih.gov Notable examples include Isoniazid for tuberculosis, Abiraterone acetate (B1210297) for prostate cancer, and Crizotinib for certain types of cancer. nih.gov The proven success and versatility of the pyridine moiety have solidified its status as a "privileged scaffold" in drug design, continually inspiring medicinal chemists to explore new pyridine-based molecules for novel therapeutic interventions. nih.govnih.gov

Role of Boc Protection in Enabling Complex Transformations

In the synthesis of complex organic molecules that contain multiple functional groups, it is often necessary to temporarily block the reactivity of one group while transformations are carried out elsewhere in the molecule. This strategy, known as protecting group chemistry, is fundamental to modern organic synthesis. The tert-butyloxycarbonyl group, commonly abbreviated as the Boc group, is one of the most widely used protecting groups for amines. wikipedia.orgjk-sci.com

The Boc group protects an amine by converting it into a carbamate, which is significantly less nucleophilic and basic. total-synthesis.com This protection is robust and stable under a wide range of reaction conditions, including basic hydrolysis, many nucleophilic attacks, and catalytic hydrogenation. total-synthesis.com The key advantage of the Boc group lies in its lability under acidic conditions. wikipedia.orgtotal-synthesis.com It can be readily removed using moderately strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl), which regenerate the free amine. wikipedia.orgjk-sci.com

This acid-lability makes the Boc group "orthogonal" to other common protecting groups, such as the base-labile Fmoc (9-fluorenylmethoxycarbonyl) group and the hydrogenolysis-cleavable Cbz (benzyloxycarbonyl) group. total-synthesis.comnumberanalytics.com This orthogonality allows for the selective deprotection of one functional group while others remain protected, a crucial capability in multistep syntheses, particularly in solid-phase peptide synthesis and the construction of complex natural products. numberanalytics.com The strategic use of Boc protection, therefore, enables chemists to orchestrate intricate reaction sequences with high precision and control, facilitating the synthesis of otherwise inaccessible molecular targets. numberanalytics.com

Research Landscape and Knowledge Gaps for N-Boc-3-(2-pyridyl)-2-propyn-1-amine

This compound is a specialized chemical compound that is commercially available as a building block for research purposes. Its structure combines the reactive propargylamine core with the pharmaceutically relevant pyridyl group, all while the amine is masked with a Boc protecting group. This design makes it a potentially valuable intermediate for the synthesis of more complex molecules. For instance, previously inaccessible N-Boc-protected propargylic amines have been synthesized and subsequently converted into other novel structures like N-Boc-ketimines. nih.gov

A review of the current scientific literature indicates that while the constituent parts of this compound are well-studied and widely utilized in organic synthesis, detailed research focusing specifically on this compound is limited. It is primarily cataloged as a reagent or building block, suggesting its use in the early stages of synthetic pathways. There is a discernible knowledge gap regarding the specific reactions, applications, and the synthesis of novel derivatives from this compound. The synthesis of related N-Boc protected propargylic amines has been documented, often involving reactions with organomagnesium reagents. nih.gov However, dedicated studies exploring the full synthetic potential of the 2-pyridyl substituted variant are not extensively published.

This lack of in-depth research presents an opportunity for future investigations. Exploring the reactivity of the alkyne moiety through reactions like Sonogashira coupling, cycloadditions, or A³ coupling (after deprotection) could lead to novel families of compounds with potential applications in medicinal chemistry and materials science. The development and publication of such studies would fill the current knowledge gap and could unlock the full potential of this pre-functionalized building block.

Compound Data

Below are tables detailing the properties of the primary compound discussed and a list of all chemical compounds mentioned in this article.

Table 1: Properties of this compound and a Related Isomer

Property This compound N-Boc-3-(4-pyridyl)-2-propyn-1-amine
CAS Number 777856-65-2 777856-67-4 cymitquimica.com
Molecular Formula C₁₃H₁₆N₂O₂ C₁₃H₁₆N₂O₂ cymitquimica.com
Molecular Weight 232.28 g/mol 232.2783 g/mol cymitquimica.com
Synonyms tert-butyl N-[3-(pyridin-2-yl)prop-2-yn-1-yl]carbamate tert-butyl N-[3-(pyridin-4-yl)prop-2-yn-1-yl]carbamate cymitquimica.com

| Structure | Combines a propargylamine, a 2-pyridyl group, and a Boc protecting group. | Combines a propargylamine, a 4-pyridyl group, and a Boc protecting group. |

Table 2: List of Chemical Compounds Mentioned

Compound Name
(Diacetoxyiodo)benzene
Abiraterone acetate
Amine
Amrinone
Benzene
Benzyl bromide
Benzyloxycarbonyl (Cbz)
Crizotinib
Di-tert-butyl dicarbonate (B1257347)
Diisopropylamine
Dimethyl sulfoxide
Fmoc (9-fluorenylmethoxycarbonyl)
Hydrochloric acid
Hydrogen
Isoniazid
Isoprene
Milrinone
N-Boc-3-hydroxy piperidine
N-Boc-3-piperidone
This compound
N-Boc-hydroxylamine
N-benzyl-3-hydroxy piperidine
N-benzyl-3-pyridone quaternary ammonium (B1175870) salt
Oxalyl chloride
Palladium-carbon
Pargyline
Propargylamine
Pyridine
Rasagiline
Selegiline
Sodium borohydride
tert-Butyloxycarbonyl (Boc)

Properties

Molecular Formula

C13H16N2O2

Molecular Weight

232.28 g/mol

IUPAC Name

tert-butyl N-(3-pyridin-2-ylprop-2-ynyl)carbamate

InChI

InChI=1S/C13H16N2O2/c1-13(2,3)17-12(16)15-10-6-8-11-7-4-5-9-14-11/h4-5,7,9H,10H2,1-3H3,(H,15,16)

InChI Key

GLTPIAZMDCUDHC-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCC#CC1=CC=CC=N1

Origin of Product

United States

Synthetic Methodologies for N Boc 3 2 Pyridyl 2 Propyn 1 Amine and Analogues

Established Routes to N-Boc-Propargylamines

Propargylamines, alkynes with an amino group on the propargylic position, are crucial intermediates for the synthesis of nitrogen-containing compounds. uantwerpen.be The tert-butyloxycarbonyl (Boc) protecting group is frequently employed for the amine functionality due to its stability and ease of removal under acidic conditions. Several reliable methods have been developed for the synthesis of N-Boc-propargylamines.

Petasis-Type Reactions in Propargylamine (B41283) Synthesis

The Petasis reaction, a multicomponent reaction involving an amine, a carbonyl compound, and an organoboronic acid, offers a versatile approach to substituted amines. organic-chemistry.orgwikipedia.org While the classic Petasis reaction typically involves vinyl- or aryl-boronic acids, modifications have expanded its scope. wikipedia.org A notable variation is a four-component copper(II)-catalyzed reaction of an amine, formaldehyde, a boronic acid, and an alkyne to produce tertiary propargylamines. nih.gov Furthermore, a metal-free, four-component Petasis reaction has been reported for the synthesis of N-benzyl propargylamines, highlighting the adaptability of this methodology. nih.gov

In a specific application, N-mono-Boc-protected hydrazines can react with glyoxylic acid and aldehydes to form α-hydrazino acids, which can then be used in subsequent multicomponent reactions. organic-chemistry.org The Petasis reaction's ability to tolerate a wide range of functional groups and its frequent use of mild reaction conditions make it a powerful tool in combinatorial chemistry and drug discovery. wikipedia.orgnih.gov

Coupling Reactions Involving Propargyl Halides and Amines

A traditional and straightforward method for synthesizing N-Boc-propargylamines involves the coupling of propargyl halides, such as propargyl bromide, with amines. This can be achieved by reacting an amine with propargyl bromide followed by protection of the resulting secondary amine with di-tert-butyl dicarbonate (B1257347) ((Boc)₂O). chemicalbook.com Alternatively, a one-pot tandem direct reductive amination of aldehydes with primary amines using a (Boc)₂O/sodium triacetoxyborohydride (B8407120) (STAB) system can efficiently produce N-Boc protected secondary amines. nih.gov This latter method is particularly advantageous as it often prevents overalkylation, a common side reaction. nih.gov

The Nicholas reaction provides another route for the propargylation of amines. This method utilizes dicobalt hexacarbonyl-stabilized propargylium ions to introduce the propargyl group. acs.org This reaction is particularly useful for base-sensitive substrates and can be selective for mono- or dialkynylation depending on the steric hindrance of the propargylium ion. acs.org

Alkylation Strategies with Protected Amines

Alkylation of pre-existing N-Boc protected amines with propargylic electrophiles is a common strategy. Terminal alkynes possess an acidic proton that can be removed by a strong base, such as sodium amide (NaNH₂), to form a nucleophilic acetylide. masterorganicchemistry.comlibretexts.org This acetylide can then react with various electrophiles. However, for the synthesis of N-Boc-propargylamine, direct alkylation of N-Boc-amine with a propargyl halide is more common.

A versatile method involves the reaction of N-Boc-aminals with organomagnesium reagents, which proceeds through an in situ generated N-Boc-imine intermediate to yield N-Boc-protected propargylic amines. researchgate.netnih.govacs.org Additionally, a BF₃-mediated in situ generation of alkynyl imines, followed by alkynylation with boronic esters, provides an efficient route to α-alkynyl-substituted N-Boc-propargylic amines under mild conditions. organic-chemistry.orgorganic-chemistry.org

Table 1: Comparison of Synthetic Routes to N-Boc-Propargylamines

Method Key Reagents Advantages Disadvantages Relevant Citations
Petasis-Type Reaction Amine, Carbonyl, Boronic Acid, Alkyne (in some variations) Multicomponent, high functional group tolerance May require catalyst, mechanism can be complex organic-chemistry.orgwikipedia.orgnih.govorganic-chemistry.org
Coupling with Propargyl Halides Propargyl Halide, Amine, (Boc)₂O Straightforward, well-established Potential for overalkylation chemicalbook.comnih.gov
Nicholas Reaction Dicobalt Hexacarbonyl-Propargyl Complex, Amine Useful for base-sensitive substrates, selective Requires stoichiometric cobalt complex acs.org
Alkylation of N-Boc-Aminals N-Boc-Aminal, Organomagnesium Reagent Access to previously inaccessible amines Requires organometallic reagent researchgate.netnih.govacs.org
Alkynylation of N-Boc-Imines N-Boc-Imine (in situ), Alkynyl Boronic Ester Mild conditions, good yields Requires Lewis acid catalyst organic-chemistry.orgorganic-chemistry.org

Approaches for Introducing the 2-Pyridyl Moiety

The introduction of the 2-pyridyl group onto the alkyne framework is a critical step in the synthesis of the target compound. This is typically achieved through carbon-carbon bond formation between the propargylamine derivative and a pyridine (B92270) precursor.

Cross-Coupling Methodologies for C(sp)-C(aryl) Bond Formation

The Sonogashira coupling reaction is a powerful and widely used method for forming a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. scirp.orgwikipedia.org This reaction, catalyzed by palladium and co-catalyzed by copper, is highly effective for coupling N-Boc-propargylamine with a 2-halopyridine, such as 2-bromopyridine (B144113) or 2-iodopyridine. scirp.orgwikipedia.org The reaction conditions are generally mild, often conducted at room temperature in the presence of a base. wikipedia.org

Numerous studies have explored the optimization of the Sonogashira reaction for coupling with pyridine derivatives. scirp.orgresearchgate.net These studies have investigated various palladium catalysts, ligands, bases, and solvents to achieve high yields and selectivity. scirp.orgresearchgate.net For instance, a highly efficient Sonogashira coupling of 2-amino-3-bromopyridines with terminal alkynes has been developed using a Pd(CF₃COO)₂/PPh₃/CuI catalytic system. scirp.org While traditionally requiring a copper co-catalyst, copper-free Sonogashira protocols have also been developed. libretexts.org

Table 2: Selected Examples of Sonogashira Coupling for Pyridine Alkynylation

Pyridine Substrate Alkyne Catalyst System Conditions Yield Citation
2-Amino-3-bromopyridine (B76627) Phenylacetylene (B144264) Pd(CF₃COO)₂, PPh₃, CuI Et₃N, DMF, 100°C, 3h 96% researchgate.net
2-Iodopyridine Terminal Alkyne Pd(PPh₃)₄, CuI Base, Solvent Not specified wikipedia.org
2-Bromo-5-iodopyridine Various amines Copper-catalyzed Not specified Excellent rsc.orgrsc.org
2,4-dichloroquinoline Terminal Alkyne (PPh₃)₂PdCl₂-CuI Not specified Not specified beilstein-journals.org

Nucleophilic Addition to Pyridine Derivatives

An alternative approach to forming the C(sp)-C(aryl) bond involves the nucleophilic addition of an acetylide to a pyridine derivative. Hard nucleophiles, such as organometallic reagents, tend to attack the 2-position of the pyridine ring. quimicaorganica.org Therefore, the lithium or magnesium acetylide of N-Boc-propargylamine could potentially add to an activated pyridine derivative.

While less common than cross-coupling reactions, nucleophilic addition can be an effective strategy. For instance, pyridines can be activated towards nucleophilic attack by forming pyridinium (B92312) salts. quimicaorganica.org Another strategy involves the reaction of metalated pyridines with electrophiles. youtube.com A plausible, though less explored, route for the synthesis of N-Boc-3-(2-pyridyl)-2-propyn-1-amine could involve the addition of the N-Boc-propargylamine acetylide to an appropriately activated pyridine species.

Advanced Synthetic Routes and Chemo-selectivity Considerations

The synthesis of propargylamines, including this compound, has been significantly advanced by the development of multicomponent reactions and novel catalytic systems. These routes offer improved efficiency and atom economy over traditional methods. researchgate.net

A³ Coupling Reaction: A primary method for synthesizing propargylamines is the three-component coupling of an aldehyde, an alkyne, and an amine, commonly known as the A³ coupling reaction. nih.gov In a hypothetical synthesis of the title compound, this would involve 2-pyridinecarboxaldehyde, an acetylene (B1199291) source, and a protected amine. This reaction is typically catalyzed by a transition metal, with copper being one of the most frequently used due to its low cost and high reactivity. nih.gov Gold and ruthenium catalysts have also been employed. nih.gov

Chemo-selectivity is a major consideration in this reaction. The catalyst must selectively activate the terminal alkyne's C-H bond for nucleophilic attack on the imine intermediate (formed from the aldehyde and amine) without promoting unwanted side reactions. The presence of the pyridine ring introduces a further challenge, as the nitrogen atom can coordinate to the metal catalyst, potentially inhibiting its activity. Careful selection of the catalyst, ligands, and reaction conditions is necessary to achieve the desired product in high yield. nih.gov

Organomagnesium Reagent Route: An alternative advanced route involves the reaction of organomagnesium reagents with N-Boc-aminals. researchgate.netnih.gov This method generates N-Boc-imine intermediates in situ, which then react with an alkynyl Grignard reagent. For the synthesis of this compound, this could involve reacting an N-Boc-aminal with 2-pyridylethynylmagnesium bromide. This approach successfully provides access to N-Boc-protected propargylic amines that may be difficult to obtain otherwise. researchgate.netnih.gov The chemo-selectivity of this method relies on the preferential attack of the Grignard reagent on the electrophilic imine carbon over the carbonyl of the Boc group. researchgate.net

Catalytic Systems in Propargylamine Synthesis: Various catalytic systems have been developed to improve the efficiency and selectivity of propargylamine synthesis. Heterogeneous catalysts, such as copper nanoparticles supported on titanium dioxide (CuNPs/TiO₂) or copper-functionalized metal-organic frameworks (MOFs), offer advantages in terms of recyclability and ease of separation. nih.govnih.gov Solvent-free reaction conditions have also been explored to develop more environmentally benign synthetic strategies. nih.gov

The table below summarizes representative conditions for the A³ coupling reaction, highlighting the diversity of catalysts and conditions employed.

Catalyst SystemAldehydeAmineAlkyneSolventYield
Cu-functionalized MIL-101(Cr)Aromatic/AliphaticSecondaryTerminalTolueneHigh
GO-CuCl₂ (Microwave)AromaticSecondaryTerminalSolvent-free~88%
ZnO supported CuO/Al₂O₃BenzaldehydesSecondaryTerminalSolvent-freeGood to Excellent
Zn(OTf)₂BenzaldehydesSecondaryTerminalSolvent-freeHigh

This table illustrates various catalytic systems and conditions used for the A³ coupling reaction to produce propargylamines, demonstrating the breadth of modern synthetic methods. nih.govnih.gov

Chemical Reactivity and Transformation Pathways of N Boc 3 2 Pyridyl 2 Propyn 1 Amine

Reactivity of the Terminal Alkyne Moiety

The terminal alkyne in N-Boc-3-(2-pyridyl)-2-propyn-1-amine is a site of high electron density, making it susceptible to a variety of addition and coupling reactions. The adjacent pyridyl group can also influence the reactivity of the alkyne through electronic and coordination effects.

The terminal alkyne of this compound can participate in various cycloaddition reactions, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." This reaction provides a highly efficient and regioselective route to 1,4-disubstituted 1,2,3-triazoles. While specific examples with this compound are not extensively documented in readily available literature, the general reactivity of terminal alkynes in CuAAC is well-established.

Propargylamines, the class of compounds to which this compound belongs, are known to undergo [3+2] cycloaddition reactions with various partners. For instance, a base-catalyzed [3+2] cycloaddition of propargylamines with aldehydes can lead to the formation of substituted furans. rsc.org Additionally, oxidative [3+2] cycloaddition reactions of 2-substituted ethynylphosphonates with in situ generated pyridinium-N-imines have been shown to produce pyrazolo[1,5-a]pyridine-3-ylphosphonates. mdpi.com These examples highlight the potential of the alkyne moiety in this compound to participate in cycloaddition reactions to generate diverse heterocyclic scaffolds.

Table 1: Examples of Cycloaddition Reactions with Propargylamine (B41283) Derivatives
Reactant 1Reactant 2Catalyst/ConditionsProduct TypeReference
PropargylamineAldehydeBaseSubstituted Furan rsc.org
EthynylphosphonatePyridinium-N-imineFe(NO₃)₃·9H₂OPyrazolo[1,5-a]pyridine-3-ylphosphonate mdpi.com

The terminal alkyne can undergo hydrometallation reactions, such as hydroboration, hydrosilylation, and hydrostannylation, which introduce a metal-hydrogen bond across the carbon-carbon triple bond. These reactions are valuable for the synthesis of vinyl-metal species, which can be further functionalized.

Hydroboration: The hydroboration of propargylamines using boranes can proceed to give vinylboranes. A metal-free trans-hydroboration of propargylamines with Lewis acidic boranes has been reported, proceeding through borane-mediated alkyne activation and intramolecular hydride transfer. fishersci.co.uk The resulting vinylboranes are versatile intermediates that can be oxidized to carbonyl compounds or used in cross-coupling reactions.

Hydrosilylation: The hydrosilylation of alkynes, including N-protected propargylamines, can be catalyzed by various transition metals to yield vinylsilanes. These reactions are a key step in the synthesis of N-silyl enamines. youtube.comacs.org

The alkyne moiety is susceptible to both nucleophilic and electrophilic attack.

Nucleophilic Addition: Hard nucleophiles, such as organometallic reagents, can add to the alkyne. For instance, propargylzinc reagents, which can be generated in situ, undergo nucleophilic addition to aldehydes and nitriles. researchgate.net The pyridine (B92270) ring in this compound can be activated towards nucleophilic attack by forming a pyridinium (B92312) salt, which then directs the addition to the 2-position of the pyridine ring. nih.govquimicaorganica.org

Electrophilic Addition: Electrophilic reagents, such as halogens and acids, can add across the triple bond. The addition of electrophiles to unsymmetrical alkynes is governed by Markovnikov's rule, where the electrophile adds to the less substituted carbon. libretexts.org In the case of this compound, the electronic influence of the pyridyl group would play a role in the regioselectivity of the addition. Electrophilic additions to allenes, which can be formed from propargylic alcohols, have been shown to proceed with high regio- and stereoselectivity. acs.org

Transformations Involving the N-Boc Amine Functionality

The N-tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under many reaction conditions and its facile removal under acidic conditions.

The removal of the Boc group from this compound unveils the primary amine, which can then undergo a variety of subsequent reactions.

Acidic Deprotection: The most common method for Boc deprotection is treatment with a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl), in an organic solvent like dichloromethane (B109758) (DCM) or dioxane. fishersci.co.ukresearchgate.net This method is generally fast and efficient at room temperature. fishersci.co.uk A deep eutectic solvent composed of choline (B1196258) chloride and p-toluenesulfonic acid has also been reported as an effective and sustainable medium for N-Boc deprotection. mdpi.com

Basic Deprotection: While generally stable to basic conditions, the Boc group on primary amines can be cleaved under specific basic conditions, such as treatment with sodium t-butoxide in wet tetrahydrofuran. researchgate.net This method is advantageous when other acid-sensitive functional groups are present in the molecule. researchgate.net

Thermal Deprotection: The Boc group can also be removed by heating, a process that can be carried out under solvent-free conditions or in various solvents. researchgate.netnih.gov This method offers a clean way to deprotect the amine, often with high yields. researchgate.net

Table 2: Common N-Boc Deprotection Methods
MethodReagents/ConditionsAdvantagesReference
AcidicTFA or HCl in DCM/dioxaneFast, efficient, widely applicable fishersci.co.ukresearchgate.net
BasicSodium t-butoxide in wet THFUseful for acid-sensitive substrates researchgate.net
ThermalHeating (solvent or solvent-free)Clean, high yields researchgate.netnih.gov

Once deprotected, the resulting 3-(2-pyridyl)-2-propyn-1-amine can undergo typical primary amine reactions, such as acylation, alkylation, and condensation with carbonyl compounds.

The nitrogen atom of the N-Boc protected amine can also be directly functionalized.

N-Alkylation: While direct alkylation of the N-Boc amine is challenging, it is possible to deprotonate the N-H bond with a strong base followed by reaction with an alkyl halide. A more common approach involves deprotection followed by reductive amination or direct alkylation of the resulting primary amine. orgsyn.org

N-Acylation: The N-Boc protected amine can be acylated, although this typically requires activation of the acylating agent. A more straightforward approach is the acylation of the primary amine after Boc deprotection. This can be achieved using acyl chlorides, anhydrides, or by using coupling reagents like 1-ethyl-3-(3'-dimethylaminopropyl)carbodiimide (EDC) with a carboxylic acid. nih.gov

Reactivity of the Pyridine Nucleus

The reactivity of the pyridine ring in this compound is governed by the inherent electronic properties of the pyridine heterocycle, influenced by the propargylamine substituent. The pyridine nitrogen is electron-withdrawing, which generally deactivates the ring towards electrophilic attack compared to benzene.

Electrophilic Aromatic Substitution

There is no specific information available in the reviewed literature detailing the electrophilic aromatic substitution reactions directly on this compound.

In general, electrophilic substitution on pyridine is a challenging transformation that requires harsh reaction conditions. The nitrogen atom deactivates the ring, and it can be protonated or complex with the electrophile's catalyst under acidic conditions, further increasing the deactivation. When substitution does occur, it typically proceeds at the C-3 or C-5 position. For a 2-substituted pyridine, such as the title compound, electrophilic attack is generally directed to the C-5 position. The outcome of such reactions would be influenced by the directing effects of the (Boc-amino)propynyl group at the C-2 position.

N-Oxidation and Ring Transformations

Specific studies on the N-oxidation of this compound and subsequent ring transformations are not documented in the available literature.

The nitrogen atom of a pyridine ring can be oxidized to an N-oxide using oxidizing agents like hydrogen peroxide or peroxy acids. This transformation alters the electronic properties of the ring, making it more susceptible to both electrophilic and nucleophilic attack. Pyridine N-oxides can undergo a variety of further transformations. For instance, the increased electron density at the C-2 and C-4 positions of the N-oxide facilitates electrophilic substitution at these positions. Conversely, the N-oxide group can be a leaving group in nucleophilic substitution reactions. Selective N-oxidation of pyridine rings in molecules that also contain other amine functionalities can be a synthetic challenge, though methods have been developed to achieve this selectivity.

Cascade and Domino Reactions Incorporating this compound

While cascade and domino reactions are a powerful tool in organic synthesis for the rapid construction of complex molecules, there are no specific examples in the scientific literature that describe the use of this compound as a substrate in such reaction sequences.

The structure of this compound, featuring a terminal alkyne, a protected amine, and a pyridine ring, presents multiple reactive sites that could potentially participate in cascade or domino reactions. For example, the alkyne could undergo cyclization reactions with the pyridine nitrogen or be involved in transition-metal-catalyzed multi-component reactions. The development of such reactions would offer efficient pathways to novel heterocyclic scaffolds.

Applications As a Synthetic Building Block in Complex Molecule Synthesis

Construction of Nitrogen-Containing Heterocycles

Nitrogen-containing heterocycles are ubiquitous in pharmaceuticals, agrochemicals, and materials science. N-Boc-3-(2-pyridyl)-2-propyn-1-amine serves as a versatile precursor for various heterocyclic systems.

The pyridine (B92270) motif inherent in the starting material can be elaborated upon to construct more complex fused pyridine systems. While direct examples of using this compound for simple pyridine synthesis are less common as it already contains a pyridine ring, it is a key component in building fused systems like pyrido[2,3-d]pyrimidines. These structures are of significant interest due to their structural similarity to DNA and RNA bases. The synthesis of these fused systems can be approached by constructing a pyrimidine (B1678525) ring onto the pre-existing pyridine ring or by forming a pyridone from a preformed pyrimidine. nih.gov For instance, the reaction of 2-aminonicotinonitrile derivatives, which can be conceptually derived from the starting amine, with various reagents can lead to the formation of pyrido[2,3-d]pyrimidine (B1209978) scaffolds. nih.gov The synthesis of various pyridine and fused pyridine derivatives, such as pyrido[2,3-d]pyrimidines and pyrazolo[3,4-b]pyridines, often starts from functionalized pyridines which can be accessed through intermediates conceptually similar to our title compound. nih.govnih.gov The development of novel methods for pyridine synthesis, such as the Knoevenagel-Stobbe reaction, provides pathways to variously substituted pyridines. clockss.org

The following table summarizes representative examples of fused pyridine systems synthesized from pyridine precursors.

Precursor TypeReagents and ConditionsFused SystemReference
2-AminonicotinonitrileAcid chloridesPyrido[2,3-d]pyrimidine nih.gov
6-Hydrazido-pyridinecarbonitrileAcetic acid, PhenylisothiocyanatePyrazolo-[3,4-b]-pyridine nih.gov
2-Chloro-4-fluoronicotinic acidAmines, Palladium catalysis4-Amino-3-carboxamide disubstituted pyridine-2(1H)-one beilstein-journals.org
2,6-bis(2-bromo-1,3-dicarbonyl)pyridinePrimary amines, CS2Pyridine-2,6-bis(N-alkylthiazoline-2-thiones) scirp.org
2-chloro-3-iodopyridinePalladium-mediated reactionsBenzo mdpi.comorganic-chemistry.orgfuro[2,3-b]pyridine bohrium.com

The propargylamine (B41283) functionality is a powerful tool for the synthesis of five-membered nitrogen heterocycles like pyrroles and pyrrolidines.

Pyrroles: The Paal-Knorr synthesis is a classic method for pyrrole (B145914) formation, involving the condensation of a 1,4-dicarbonyl compound with a primary amine. organic-chemistry.org While not a direct application of the intact title compound, its amine functionality, after deprotection, can participate in such reactions. More advanced methods involve the cycloisomerization of alkynyl imines, a transformation for which the title compound is an ideal precursor. organic-chemistry.org For example, N-alkoxycarbonyl pyrroles can be synthesized from the condensation of O-substituted carbamates with 2,5-dimethoxytetrahydrofuran. nih.gov

Pyrrolidines: Pyrrolidines are prevalent in many FDA-approved drugs. enamine.net A key synthetic strategy for constructing the pyrrolidine (B122466) ring is the [3+2] cycloaddition of azomethine ylides with alkenes. enamine.net The deprotected amine from this compound could be a precursor to such ylides. Furthermore, the synthesis of pyrrolidines can be achieved through the N-heterocyclization of primary amines with diols, catalyzed by iridium complexes. organic-chemistry.org The stereoselective synthesis of pyrrolidine-containing drugs often starts from chiral precursors like proline or involves the cyclization of acyclic compounds. nih.gov

The table below highlights various synthetic approaches to pyrroles and pyrrolidines.

HeterocycleSynthetic MethodKey Intermediates/ReagentsReference
PyrrolePaal-Knorr Condensation2,5-Dimethoxytetrahydrofuran, Amines organic-chemistry.org
PyrroleCycloisomerizationAlkynyl imines organic-chemistry.org
Pyrrolidine[3+2] CycloadditionAzomethine ylides, Alkenes enamine.net
PyrrolidineN-HeterocyclizationPrimary amines, Diols, Iridium catalyst organic-chemistry.org
PyrrolidineCyclization of acyclic precursorsAmino alcohols nih.gov

The versatile reactivity of the propargylamine unit extends to the synthesis of other important heterocycles.

Pyrazoles: Pyrazoles are typically synthesized via the condensation of a 1,3-dielectrophilic species with a hydrazine (B178648) derivative. mdpi.comnih.gov The alkyne moiety in this compound can be transformed into a 1,3-dicarbonyl equivalent, which can then react with hydrazines to form pyrazoles. Alternatively, [3+2] cycloaddition reactions of diazo compounds with the alkyne would also yield pyrazoles. chim.it The synthesis of N-substituted pyrazoles can be achieved directly from primary amines and a 1,3-diketone in the presence of an amination reagent. nih.gov

Pyrimidines: The construction of pyrimidine rings often involves the reaction of a 1,3-dicarbonyl compound or its equivalent with an amidine or urea. While a direct route from the title compound is not immediately obvious, its components can be synthetically manipulated to participate in pyrimidine-forming reactions. For instance, furopyrimidines have been synthesized from the reaction of bromonitroacrylates with substituted pyrimidines. beilstein-journals.org

Access to Chiral Structures and Stereoselective Syntheses

The development of stereoselective reactions is crucial for the synthesis of enantiomerically pure pharmaceuticals. This compound can be a valuable starting material for creating chiral molecules.

The propargylamine unit is a key structural motif in many chiral ligands and catalysts. Asymmetric synthesis of propargylamines can be achieved through various methods, including the A3 coupling (alkyne-aldehyde-amine) reaction catalyzed by chiral copper complexes. This enantioselective reaction can produce a wide range of chiral propargylamines with high enantiomeric excess. researchgate.net The resulting chiral propargylamines can then be transformed into other valuable chiral building blocks.

Furthermore, the pyridine nitrogen and the amine can act as bidentate ligands for transition metals, enabling stereoselective transformations at the alkyne or other parts of the molecule. For example, chiral vic-diamines with a 2-pyridyl moiety have been synthesized from chiral β-amino alcohols. mdpi.com This highlights the potential of the pyridyl group in directing stereoselective reactions. The synthesis of enantioenriched 3-pyrrolines can be achieved through the silver-catalyzed cyclization of allenic amino acids, which can be derived from propargylamines. organic-chemistry.org

Precursor for Advanced Organic Materials

The rigid, conjugated structure of the pyridyl-alkyne unit makes this compound an attractive monomer for the synthesis of advanced organic materials. After deprotection of the Boc group, the resulting primary amine can be used for polymerization or for grafting onto surfaces.

The pyridine ring can be utilized for its electron-accepting properties and its ability to coordinate with metal ions, leading to the formation of metal-organic frameworks (MOFs) or coordination polymers with interesting electronic and photophysical properties. For instance, pyridine-functionalized polytyrosine has been synthesized and shown to exhibit strong emission, with potential applications in optoelectronics. researchgate.net The incorporation of such a building block into a polymer backbone could lead to materials with applications in sensing, catalysis, or light-emitting diodes.

Development of Functionally Diverse Molecular Architectures

The trifunctional nature of this compound allows for the sequential or orthogonal functionalization of its different reactive sites, leading to the creation of functionally diverse and complex molecular architectures.

For example, the alkyne can undergo Sonogashira coupling with various aryl halides to introduce molecular diversity. The resulting substituted pyridyl-alkynes can then be subjected to cyclization reactions to form complex heterocyclic systems. The amine, after deprotection, can be acylated, alkylated, or used in the formation of imines, amides, or sulfonamides, further increasing molecular complexity.

This building block provides a platform for the synthesis of libraries of compounds for drug discovery and materials science. The ability to independently modify the three key functional groups allows for a high degree of control over the final molecular structure and properties.

Role in Catalysis and Ligand Design

N-Boc-3-(2-pyridyl)-2-propyn-1-amine as a Ligand Precursor

The structure of this compound is inherently suited for its role as a building block for more complex ligand systems. The presence of a pyridine (B92270) ring and a primary amine (protected as a Boc-carbamate) offers two key points for coordination with metal centers. The propargyl group (the three-carbon unit containing the triple bond) serves as a rigid spacer and a reactive handle for further molecular elaboration.

Coordination Chemistry with Transition Metals (e.g., Cu, Pd, Ru, Au)

The pyridyl nitrogen and the amine nitrogen of deprotected this compound can act as a bidentate N,N-donor, a common and effective motif in coordination chemistry. scielo.org.za The alkyne unit can also participate in coordination, particularly with soft metals like gold, or it can be transformed into other coordinating groups.

Copper (Cu): Pyridyl-containing ligands are widely used in copper chemistry. Derivatives of 3-(2-pyridyl)-1,2,4-triazole, for instance, readily form stable coordination compounds with Copper(II). nih.gov Ligands derived from the subject compound are expected to form stable complexes with both Cu(I) and Cu(II), finding potential use in atom transfer radical polymerization (ATRP) and copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions. mdpi.com

Palladium (Pd): Palladium complexes with N,N-bidentate ligands are mainstays in cross-coupling catalysis. The chelate ring formed by the pyridyl and amine nitrogens can stabilize palladium centers, influencing their catalytic activity. Chiral aminophosphine ligands, for example, form stable cis-complexes with PdCl2. researchgate.net Ligands derived from this compound could be employed in reactions like the Heck, Suzuki, and Negishi couplings. researchgate.net

Ruthenium (Ru): Ruthenium's coordination chemistry is rich, and it readily forms complexes with polypyridyl ligands. nih.gov The pyridyl-amine scaffold can coordinate to ruthenium centers, creating catalysts for reactions such as transfer hydrogenation and C-H activation. rsc.org The specific geometry and electronic properties of the ligand would dictate the catalytic performance. nih.gov

Gold (Au): Gold catalysis often involves the activation of alkynes. While the pyridyl-amine portion can bind to a gold center, the propargyl group of this compound itself can be a substrate or part of the ligand framework in gold-catalyzed reactions such as hydroamination or hydration of alkynes. mdpi.commdpi.com Chiral N,N,O-tridentate ligands based on a pyridyl framework have been successfully coordinated with Au(III). researchgate.net

Table 1: Potential Coordination Modes of Ligands Derived from this compound with Transition Metals

Metal Potential Coordination Mode Relevant Catalytic Areas
Cu Bidentate (Npyridyl, Namine) Atom Transfer Radical Polymerization (ATRP), Click Chemistry (CuAAC)
Pd Bidentate (Npyridyl, Namine) Cross-Coupling Reactions (Suzuki, Heck, Negishi)
Ru Bidentate or Tridentate Transfer Hydrogenation, C-H Functionalization, Alkylation Reactions
Au Monodentate (Npyridyl) or Bidentate; π-Coordination of Alkyne Alkyne Hydroamination/Hydration, Propargyl Substitution

Design of Chiral Ligands

The development of "privileged" chiral ligands has been a crucial factor in the advancement of asymmetric synthesis. dicp.ac.cn this compound is an attractive scaffold for creating novel chiral ligands due to several features:

Chiral Amine Modification: The amine nitrogen, after deprotection, can be derivatized with chiral auxiliaries to introduce stereogenic centers.

Planar Chirality: The rigid pyridyl-propargyl framework can be incorporated into larger structures, such as paracyclophanes, to generate ligands with planar chirality. dicp.ac.cn

Modular Synthesis: The alkyne functionality is a versatile handle for modification via reactions like the Sonogashira coupling or click chemistry, allowing for the modular assembly of a library of ligands with tunable steric and electronic properties.

The combination of a coordinating pyridyl group with a modifiable chiral backbone allows for the rational design of ligands where the chiral environment is held in close proximity to the metal's active site, a key principle in achieving high enantioselectivity. researchgate.net

Catalytic Applications in Organic Transformations

Ligands derived from this compound are poised to find applications in a variety of important organic reactions.

Asymmetric Catalysis

The primary application for chiral ligands derived from this precursor is in asymmetric catalysis, where the goal is to produce one enantiomer of a chiral product preferentially. mdpi.com

Asymmetric Additions: Catalysts bearing these ligands could be effective in asymmetric Michael additions, Mannich reactions, or the addition of nucleophiles to imines. nih.govrsc.org Bifunctional catalysts that contain both a metal-binding site and a hydrogen-bond donor (like an amine N-H) can be particularly effective. mdpi.com

Reductions and Hydrogenations: Chiral ruthenium and rhodium complexes are well-known for their efficacy in the asymmetric hydrogenation of ketones, olefins, and imines. The N,N-ligation sphere provided by a deprotected and modified this compound could support such catalytic activity.

Table 2: Potential Asymmetric Reactions Catalyzed by Metal Complexes of Chiral Ligands Derived from this compound

Reaction Type Potential Metal Catalyst Expected Outcome
Asymmetric 1,2-Reduction Nickel, Ruthenium Enantioenriched allylic alcohols
Asymmetric Aza-Michael Addition Various (Organocatalyst or Metal) Chiral β-amino carbonyl compounds
Asymmetric Hydroformylation Rhodium Chiral aldehydes
Asymmetric α-Arylation Palladium Enantioenriched α-aryl pyrrolidines

C-H Functionalization

Direct C-H functionalization has become a powerful tool for streamlining organic synthesis by avoiding the pre-functionalization of starting materials. rsc.orgbohrium.com The pyridine moiety is a well-established directing group for C-H activation. nih.gov A ligand derived from this compound, when coordinated to a metal like Rhodium, Ruthenium, or Palladium, could direct the functionalization of C-H bonds either on a substrate or intramolecularly. nih.govbeilstein-journals.org The pyridyl nitrogen coordinates to the metal center, bringing it close to specific C-H bonds and facilitating their cleavage and subsequent transformation (e.g., arylation, alkenylation, or amination). nih.gov

Hydroamination and Related Reactions

Hydroamination, the addition of an N-H bond across an unsaturated carbon-carbon bond, is a highly atom-economical method for synthesizing amines. nih.gov Transition metal catalysis is often required to achieve this transformation, especially with unactivated alkenes and alkynes. nih.gov Gold and iridium complexes, in particular, have shown promise in catalyzing hydroamination reactions. mdpi.comnih.gov A catalyst system featuring a ligand derived from this compound could facilitate hydroamination by:

Activating the amine N-H bond through oxidative addition. nih.gov

Coordinating the alkyne or alkene substrate.

Promoting the migratory insertion of the unsaturated substrate into the metal-amide bond.

The steric and electronic properties of the ligand would be critical in controlling the regioselectivity (Markovnikov vs. anti-Markovnikov) of the addition. nih.gov

Information on "this compound" is Not Available in Publicly Accessible Resources

A thorough and comprehensive search of publicly available scientific and academic databases has revealed a significant lack of specific information regarding the chemical compound "this compound." Consequently, it is not possible to generate a detailed article focusing on its role in catalysis and ligand design, including structure-activity relationship studies and emerging trends in its derived catalysts, as requested.

This absence of data prevents a scientifically accurate and detailed discussion on the following key areas outlined in the original request:

Emerging Trends in this compound Derived Catalysts:The scientific literature does not contain information on catalysts derived from this specific compound. Therefore, a discussion of emerging trends, novel applications, or the development of next-generation catalysts based on this molecule cannot be substantiated.

It is possible that "this compound" is a novel compound that has not yet been extensively studied or reported in peer-reviewed literature, or it may be a niche intermediate that has not been the primary subject of catalytic research. Until such research is published and becomes publicly accessible, a detailed and authoritative article on its specific catalytic applications cannot be responsibly generated.

Mechanistic and Computational Investigations of N Boc 3 2 Pyridyl 2 Propyn 1 Amine Reactions

Elucidation of Reaction Mechanisms

The elucidation of reaction mechanisms for compounds like N-Boc-3-(2-pyridyl)-2-propyn-1-amine involves a combination of experimental observation and computational modeling. Key areas of investigation include the analysis of transition states and the identification of reaction intermediates, which together map out the energetic landscape of a reaction.

Transition state (TS) analysis is crucial for understanding reaction kinetics and selectivity. For reactions involving this compound, such as cycloadditions or metal-catalyzed couplings, computational methods can model the geometry and energy of the transition states.

In analogous copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, a dinuclear copper acetylide is often proposed as the key intermediate that reacts with the azide. nih.gov The transition state for the cycloaddition step involves the concerted formation of the triazole ring. Computational studies on similar systems have shown that the energy barrier of this transition state dictates the reaction rate. rsc.org For a substituted alkyne like this compound, the steric and electronic influence of both the pyridyl and the N-Boc-aminomethyl groups would significantly affect the energy of the transition state, thereby influencing the reaction's feasibility and speed.

In Diels-Alder reactions where a pyridyl-activated diene might react with an alkyne, DFT calculations have been used to explore the endo/exo selectivity. These studies reveal that hydrogen bonding interactions with the pyridine (B92270) nitrogen can stabilize the endo transition state, leading to higher selectivity. rsc.org Similar interactions could be at play in reactions involving the pyridyl group of this compound.

A hypothetical transition state analysis for a reaction of this compound could involve the following parameters, derived from computational models of similar reactions:

Reaction TypePlausible Transition State FeatureInfluencing FactorsExpected Outcome
[3+2] Cycloaddition (e.g., with an azide)Asynchronous bond formation in the five-membered ringSteric hindrance from the N-Boc group; electronic effect of the pyridine ringRegioselective formation of a triazole
Hydroamination (metal-catalyzed)Coordination of the alkyne and amine to a metal centerNature of the metal catalyst (e.g., Cu, Au); solvent effectsFormation of an enamine or saturated amine
Sonogashira Coupling (with an aryl halide)Oxidative addition, transmetalation, and reductive elimination stepsPalladium catalyst and copper co-catalyst system; nature of the aryl halideFormation of a diarylacetylene derivative

The identification of reaction intermediates is key to confirming a proposed mechanism. While often transient and difficult to isolate experimentally, computational chemistry can predict the structure and stability of these species.

In gold-catalyzed reactions of N-protected propargylamines, gold-carbene or gold-vinylidene complexes are often invoked as key intermediates. researchgate.netmdpi.com For this compound, coordination of a gold(I) or gold(III) catalyst to the alkyne could lead to the formation of a π-complex. This activation would make the alkyne susceptible to nucleophilic attack, leading to cyclization or addition products. The N-Boc protecting group can influence the stability and subsequent reactivity of these intermediates. nih.gov

In copper-catalyzed hydroamination reactions of alkynes, vinylcopper intermediates are proposed. nih.gov The regioselectivity of the initial hydrocupration step (Markovnikov vs. anti-Markovnikov) is influenced by the electronic and steric properties of the alkyne substituents. nih.gov For this compound, the pyridyl group would likely direct the regioselectivity of such an intermediate's formation.

Spectroscopic techniques, in conjunction with computational predictions, are powerful tools for identifying intermediates. For instance, in situ monitoring of reactions via NMR or mass spectrometry can provide evidence for the existence of proposed intermediates.

Application of Computational Chemistry

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for studying reaction mechanisms, predicting reactivity, and understanding selectivity.

DFT calculations are widely used to model the electronic structure of molecules and to calculate their properties, including geometries, energies, and vibrational frequencies. For reactions involving this compound, DFT can be employed to:

Determine Ground State Geometries: Optimizing the structure of reactants, products, and intermediates.

Calculate Reaction Energetics: Determining the relative energies of reactants, transition states, and products to construct a reaction energy profile. This helps in identifying the rate-determining step and the thermodynamic feasibility of a reaction.

Analyze Electronic Properties: Investigating properties such as molecular orbitals (HOMO, LUMO), electrostatic potential maps, and atomic charges to understand reactivity. For instance, the nucleophilicity of the pyridine nitrogen and the electrophilicity of the alkyne carbons can be quantified.

DFT studies on similar pyridone synthesis have provided insights into the structural and quantum chemical properties of the products. researchgate.net In the context of this compound, DFT could be used to compare the stability of different potential products, thus predicting the likely reaction outcome under thermodynamic control.

A summary of typical DFT functionals and basis sets used in the study of similar organometallic reactions is presented below:

Computational MethodTypical ApplicationInformation Gained
B3LYP/6-31G(d)Geometry optimization and frequency calculationsOptimized structures, zero-point vibrational energies
M06-2X/def2-TZVPSingle-point energy calculations for higher accuracyMore accurate reaction and activation energies
LC-wPBE/6-311++G(d,p)Studying non-covalent interactions and charge transferAnalysis of catalyst-substrate binding and regioselectivity

Computational models are increasingly used to predict the outcome of reactions. For this compound, this could involve predicting:

Regioselectivity: In addition reactions to the alkyne, there are two possible sites of attack. DFT calculations can determine the activation energies for the transition states leading to the different regioisomers. Studies on the regioselectivity of alkyne functionalization have shown that both steric and electronic factors of the substituents play a crucial role, which can be accurately modeled. uow.edu.auacs.org

Stereoselectivity: For reactions that create a new stereocenter, computational methods can predict which stereoisomer will be favored by comparing the energies of the diastereomeric transition states. In enantioselective reactions using chiral catalysts, DFT can elucidate the origin of enantioselectivity by modeling the interactions between the substrate and the chiral ligand. nih.govnih.gov

Computational tools can also be used to build predictive models based on machine learning, which can be trained on datasets of known reactions to predict the selectivity of new transformations. rsc.org

While DFT is excellent for studying static structures and reaction pathways, molecular dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. Ab-initio MD, where forces are calculated using quantum mechanics on-the-fly, can be particularly powerful for studying reaction dynamics. arxiv.org

For this compound, MD simulations could be used to:

Study Solvent Effects: The explicit inclusion of solvent molecules in an MD simulation allows for a more realistic modeling of the reaction environment. This can be crucial, as solvent molecules can stabilize or destabilize intermediates and transition states. QM/MM (Quantum Mechanics/Molecular Mechanics) methods, which treat the reacting species with quantum mechanics and the solvent with classical mechanics, are particularly efficient for this purpose. digitellinc.com

Explore Conformational Landscapes: The N-Boc group and the bond between the amine and the alkyne moiety allow for conformational flexibility. MD simulations can explore the different accessible conformations and their relative populations, which can be important for understanding reactivity.

Simulate Reaction Trajectories: By starting a simulation at a transition state geometry, one can follow the trajectory of the atoms as they evolve towards the product, providing a dynamic picture of the bond-forming and bond-breaking processes.

Kinetics and Thermodynamics of Transformations

A comprehensive understanding of the kinetics and thermodynamics governing the reactions of this compound is crucial for optimizing reaction conditions and predicting product formation. However, a review of the current scientific literature reveals a notable scarcity of specific experimental or computational studies focused directly on the kinetic and thermodynamic parameters of reactions involving this particular compound.

Consequently, the following discussion is based on general principles of relevant reaction mechanisms, primarily the Sonogashira cross-coupling reaction, for which this compound would be a key substrate. The Sonogashira reaction is a fundamental carbon-carbon bond-forming reaction between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and copper complexes. wikipedia.orgrsc.orgorganic-chemistry.org

General Mechanistic Considerations for Sonogashira Coupling

The catalytic cycle of the Sonogashira reaction is generally understood to involve two interconnected cycles: a palladium cycle and a copper cycle. wikipedia.org The key steps include:

Transmetalation: The resulting Pd(II) complex reacts with a copper(I) acetylide, which is formed in the copper cycle from the terminal alkyne, base, and a copper(I) salt. This step transfers the alkynyl group to the palladium center. wikipedia.org

Reductive Elimination: The diorganopalladium(II) complex then undergoes reductive elimination to yield the final cross-coupled product and regenerate the Pd(0) catalyst. wikipedia.org

Kinetics of Related Sonogashira Reactions

While specific rate constants and activation energies for reactions with this compound are not available, studies on similar systems provide qualitative insights. The rate of the Sonogashira coupling is significantly influenced by several factors:

Nature of the Halide: The carbon-halogen bond strength is a critical factor. Aryl iodides are generally more reactive and require milder conditions than aryl bromides, which in turn are more reactive than aryl chlorides. libretexts.org For instance, couplings with aryl iodides can often proceed at room temperature, whereas aryl bromides may necessitate heating. wikipedia.org

Catalyst and Ligands: The choice of palladium catalyst and its associated ligands can dramatically affect the reaction rate. Electron-rich and bulky phosphine (B1218219) ligands can enhance the rate of oxidative addition. libretexts.org

Base: An amine base is typically used to neutralize the hydrogen halide produced and to facilitate the formation of the copper acetylide. wikipedia.org

Solvent: The solvent can influence the stability of the catalytic species and the solubility of the reactants. nih.gov

Thermodynamics of Related Sonogashira Reactions

Copper-Free Sonogashira Reactions

In recent years, copper-free Sonogashira reactions have been developed to avoid the formation of alkyne homocoupling byproducts (Glaser coupling) and the use of a toxic copper co-catalyst. wikipedia.orgrsc.org In these systems, the mechanism is thought to involve two interconnected palladium cycles or proceed via a deprotonation pathway. wikipedia.orgacs.org The kinetics of these reactions are also dependent on the nature of the halide, catalyst, ligands, and base.

Data on Related Systems

While no specific kinetic or thermodynamic data tables exist for this compound, research on the Sonogashira coupling of 2-amino-3-bromopyridines with various terminal alkynes provides some relevant, albeit qualitative, data. In one study, the coupling of 2-amino-3-bromopyridine (B76627) with phenylacetylene (B144264) using a palladium catalyst yielded the product in high yield, demonstrating the feasibility of such transformations with pyridyl substrates. scirp.orgresearchgate.net

The following table summarizes the general reactivity trends and conditions for Sonogashira couplings, which can be extrapolated to reactions involving this compound.

FactorGeneral Trend/ObservationCitation
Halide Reactivity I > Br > Cl libretexts.org
Rate-Determining Step Oxidative Addition of Aryl Halide wikipedia.orglibretexts.orgnih.gov
Thermodynamics Overall reaction is generally exothermic. nih.gov
Catalyst Ligands Electron-rich, bulky phosphines can increase reaction rates. libretexts.org

In the absence of direct experimental data, further computational and experimental studies are necessary to elucidate the precise kinetic and thermodynamic parameters for reactions involving this compound. Such studies would enable a more quantitative understanding of its reactivity and facilitate the development of more efficient synthetic protocols.

Conclusion and Future Research Directions

Summary of Current Research Contributions

Currently, N-Boc-3-(2-pyridyl)-2-propyn-1-amine is primarily recognized as a valuable synthetic intermediate. Its availability from commercial suppliers underscores its utility as a building block for more complex molecular structures. The tert-butyloxycarbonyl (Boc) protecting group offers a stable yet readily cleavable means of masking the primary amine, allowing for selective reactions at the other functional sites. Research on analogous N-Boc protected propargylamines has demonstrated their utility in a variety of transformations, including oxidation to N-Boc-ketimines and participation in coupling reactions. nih.gov The presence of the pyridyl moiety introduces possibilities for metal coordination and catalysis, a well-established role for pyridine-containing compounds in organic synthesis.

Unexplored Reactivity and Synthetic Opportunities

The trifunctional nature of this compound opens up a multitude of unexplored synthetic pathways. The terminal alkyne is a particularly reactive handle for a wide array of transformations.

Key Areas for Exploration:

Cyclization Reactions: The molecule is an ideal precursor for the synthesis of various nitrogen-containing heterocyclic systems. Intramolecular reactions, potentially triggered by deprotection of the amine followed by cyclization onto the alkyne, could afford substituted piperidines or other valuable scaffolds.

Click Chemistry: The terminal alkyne can readily participate in copper- or ruthenium-catalyzed azide-alkyne cycloaddition (CuAAC or RuAAC) reactions to form triazole rings. This provides a highly efficient method for linking the pyridyl-propargylamine unit to other molecules.

Coupling Reactions: Sonogashira, Cadiot-Chodkiewicz, and Glaser coupling reactions could be employed to extend the carbon chain at the alkyne terminus, building more complex acetylenic architectures.

Hydration and Hydroamination: The alkyne could undergo hydration to form a ketone or hydroamination to generate enamines or imines, further diversifying its synthetic utility.

A summary of potential transformations is presented below:

Reaction TypePotential ReagentsPotential Product Class
CyclizationAcid/Base (post-deprotection)Nitrogen Heterocycles
Azide-Alkyne CycloadditionOrganic Azides, Cu(I) or Ru catalyst1,2,3-Triazoles
Sonogashira CouplingAryl/Vinyl Halides, Pd/Cu catalystDisubstituted Alkynes
Pauson-Khand ReactionAlkenes, Co₂(CO)₈Cyclopentenones

Potential for Novel Catalytic Systems

The 2-pyridyl nitrogen in this compound is a prime site for coordination to transition metals. This suggests its potential application as a ligand in catalysis. Upon deprotection, the resulting primary amine could also act as a coordinating group, allowing the molecule to function as a bidentate ligand.

The development of chiral catalysts derived from this scaffold is a particularly promising avenue. Resolution of the racemic amine or asymmetric synthesis would yield enantiopure ligands. These could be applied in a range of asymmetric transformations, such as hydrogenations, hydrosilylations, and carbon-carbon bond-forming reactions. The combination of the pyridine (B92270) ring and the propargylamine (B41283) moiety offers a unique electronic and steric environment that could lead to novel reactivity and selectivity in metal catalysis.

Integration into Multidisciplinary Research Areas

The structural motifs present in this compound make it a candidate for integration into several multidisciplinary fields.

Medicinal Chemistry: Pyridine and propargylamine moieties are found in numerous biologically active compounds. The ability to use this compound as a scaffold to build diverse molecular libraries via the reactions mentioned above makes it a valuable tool in drug discovery. nih.govmedchemexpress.com For instance, derivatives could be synthesized and screened for activity as enzyme inhibitors or receptor modulators.

Materials Science: The rigid alkyne unit and the potential for polymerization or incorporation into larger conjugated systems make this compound interesting for the development of novel organic materials. sigmaaldrich.com Triazole formation via click chemistry could be used to create functional polymers or to modify surfaces. The pyridine unit can also be used to tune the electronic properties of such materials.

Chemical Biology: As a bifunctional linker, derivatives of this compound could be used to conjugate biomolecules. For example, after conversion of the alkyne to a triazole, the pyridyl group could be used to chelate a metal ion for imaging or therapeutic applications.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing N-Boc-3-(2-pyridyl)-2-propyn-1-amine, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via coupling reactions involving Boc-protected amines and pyridyl acetylene derivatives. For example, palladium-catalyzed cross-coupling (e.g., Heck or Sonogashira reactions) is effective for introducing the pyridyl group. Optimize reaction parameters such as catalyst loading (e.g., 5–10 mol% Pd), temperature (60–80°C), and solvent polarity (e.g., DMF or THF) to enhance yield. Purification via column chromatography with gradients of ethyl acetate/hexane is recommended .

Q. How should this compound be handled and stored to maintain stability?

  • Methodological Answer : Store at 2–8°C in airtight, light-resistant containers under inert gas (e.g., argon) to prevent Boc-group cleavage or oxidation of the propynyl moiety. Conduct stability tests using TLC or HPLC to monitor degradation under varying pH, temperature, and humidity conditions. Include a desiccant (e.g., silica gel) to mitigate hydrolysis .

Q. What analytical techniques are critical for characterizing this compound’s purity and structure?

  • Methodological Answer : Use NMR (¹H/¹³C) to confirm the Boc-protected amine (δ ~1.4 ppm for tert-butyl) and pyridyl protons (δ ~7.0–8.5 ppm). High-resolution mass spectrometry (HRMS) validates molecular weight, while FT-IR identifies functional groups (e.g., C≡C stretch ~2100 cm⁻¹). Purity ≥95% should be confirmed via HPLC with a C18 column and UV detection at 254 nm .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported spectroscopic data for this compound?

  • Methodological Answer : Discrepancies in NMR shifts may arise from solvent effects or tautomerism. Compare data across solvents (CDCl₃ vs. DMSO-d₆) and use 2D NMR (COSY, HSQC) to assign ambiguous signals. Cross-validate with computational methods (e.g., DFT-based chemical shift predictions) to reconcile experimental and theoretical results .

Q. What strategies optimize regioselectivity in reactions involving the propynyl and pyridyl groups?

  • Methodological Answer : To direct reactivity toward the propynyl group, use sterically hindered bases (e.g., DBU) or copper(I) catalysts for alkyne activation. For pyridyl-directed reactions, employ transition metals (e.g., Ru or Ir) that coordinate preferentially to the nitrogen lone pair. Monitor selectivity via LC-MS and adjust ligand/catalyst ratios iteratively .

Q. How does the Boc group influence the compound’s stability under acidic or basic conditions?

  • Methodological Answer : The Boc group is labile under acidic conditions (e.g., TFA in DCM) but stable in mild bases (pH <10). To quantify stability, perform kinetic studies using ¹H NMR to track Boc deprotection rates. For applications requiring prolonged basic conditions, consider alternative protecting groups (e.g., Fmoc) or buffered systems .

Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity (if applicable)?

  • Methodological Answer : If chirality is introduced (e.g., via asymmetric catalysis), use chiral HPLC or polarimetry to monitor enantiomeric excess (ee). Optimize crystallization conditions (e.g., solvent/antisolvent ratios) or employ enzymatic resolution to enhance ee during scale-up. Document batch-to-batch variability using statistical tools (e.g., RSD ≤5%) .

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